2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-11-7-9-3-5-2-8-4-6(5)10-7/h3,8H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOIPLYQYPCIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CNCC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717307 | |
| Record name | 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947305-13-7 | |
| Record name | 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methoxy 6,7 Dihydro 5h Pyrrolo 3,4 D Pyrimidine and Its Derivatives
Retrosynthetic Analysis of the 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. researchgate.net For the this compound core, two primary disconnection strategies are logical.
Strategy A: Disconnection of the Pyrimidine (B1678525) Ring
The most common and historically significant approach involves the disconnection of the pyrimidine ring. This strategy breaks the C4-N3 and N1-C2 bonds of the pyrimidine moiety. This retrosynthetic step reveals a key intermediate: a 3,4-disubstituted pyrrolidine (B122466) derivative. Specifically, this disconnection points towards a 3-amino-4-cyanopyrroline or a related diamino precursor. The C2 carbon and the two nitrogen atoms of the pyrimidine ring are conceptually derived from a guanidine-like synthon. For the target molecule, the 2-methoxy group suggests the use of an O-alkylisourea or a similar reagent.
Strategy B: Disconnection of the Pyrrole (B145914) Ring
An alternative strategy involves the disconnection of the fused pyrrole ring. This approach cleaves the C4a-N5 and C7a-N6 bonds, leading to a 4,5-disubstituted pyrimidine precursor. This strategy requires building the five-membered pyrrole ring onto an existing pyrimidine core. The key intermediate in this pathway would be a 2-methoxypyrimidine (B189612) bearing functional groups at the C4 and C5 positions that can be elaborated into the fused, saturated pyrrole ring. For instance, a 4-amino-5-(2-haloethyl)pyrimidine or a 4-chloro-5-(2-aminoethyl)pyrimidine could serve as a precursor for an intramolecular ring-closing reaction.
Based on the disconnection strategies, several key precursors and building blocks can be identified for the synthesis of the target scaffold.
From Strategy A (Building the Pyrimidine Ring): This approach is well-documented and relies on building the pyrimidine ring from a suitable pyrrole precursor. The reaction of 1,2-substituted-3-amino-4-cyano-3-pyrrolines with reagents like formamide (B127407), guanidine (B92328), and thiourea (B124793) has been shown to produce the corresponding dihydropyrrolo[3,4-d]pyrimidines.
| Precursor/Building Block | Resulting Moiety | Rationale |
| 3-Amino-4-cyanopyrroline | Dihydro-pyrrolo[3,4-d]pyrimidine core | Provides the pyrrole ring and two nitrogen atoms for the pyrimidine ring. |
| O-Methylisourea | 2-Methoxy group | Serves as the C2 synthon with the required methoxy (B1213986) substituent. |
| Guanidine | 2-Amino group | A common reagent to install the C2-amino functionality. |
| Formamide | Unsubstituted C2 | Provides the C2 carbon for a 2-unsubstituted pyrimidine ring. |
From Strategy B (Building the Pyrrole Ring): This strategy involves constructing the pyrrole ring onto a pre-functionalized pyrimidine. This is a common strategy for various fused heterocyclic systems.
| Precursor/Building Block | Resulting Moiety | Rationale |
| 4-Amino-5-(2-haloethyl)-2-methoxypyrimidine | Dihydro-pyrrolo[3,4-d]pyrimidine core | Allows for intramolecular N-alkylation to form the pyrrole ring. |
| 2-Methoxy-4,5-bis(chloromethyl)pyrimidine | Dihydro-pyrrolo[3,4-d]pyrimidine core | Reacts with a primary amine (R-NH2) which becomes the N6 substituent. |
| Diethyl aminomalonate | C5 and C6 atoms of pyrrole ring | Can be used to construct the pyrrole ring onto an activated pyrimidine. |
Established Synthetic Routes for Pyrrolo[3,4-d]pyrimidines and Related Scaffolds
The synthesis of the pyrrolo[3,4-d]pyrimidine core is primarily achieved through cyclization reactions that form one of the two heterocyclic rings in the final step. These methods can be broadly categorized as multi-component reactions or specific ring-closing strategies.
Cyclization reactions are fundamental to the construction of the bicyclic pyrrolo[3,4-d]pyrimidine system. The most prevalent method involves the formation of the pyrimidine ring on a pre-existing pyrrole/pyrroline (B1223166) core.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all components, offer an efficient and atom-economical approach to complex heterocyclic scaffolds. rsc.orgtandfonline.com While not explicitly detailed for the simple this compound, MCRs have been successfully employed to generate more complex, functionalized spiro pyrrolo[3,4-d]pyrimidine derivatives. rsc.org
One such strategy involves the one-pot condensation of amino cyclohexane (B81311) derivatives, benzaldehyde, and other components to prepare fused azaspiroundecanedione and azaspirodecenone derivatives, which are precursors to the target scaffold. rsc.org Another reported MCR involves the reaction of ethyl 2,4-dioxo-4-arylbutanoate, ammonium (B1175870) acetate, isatin, primary amines, and tert-butyl isocyanide to yield functionalized spiro pyrrolo[3,4-d]pyrimidines. tandfonline.com These examples demonstrate the utility of MCRs in rapidly assembling the core structure, which can then be further modified.
Table 1: Example of Multi-Component Reaction for a Related Scaffold
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Reactant 5 | Product Type |
|---|
The most direct and established ring-closing strategy for forming the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine system involves the cyclocondensation of a 3-amino-4-cyanopyrroline derivative. In this approach, the o-amino-nitrile functionality on the pyrroline ring reacts with a one-carbon electrophile, which provides the C2 atom of the pyrimidine ring, leading to the fused bicyclic system.
For example, heating a 6-alkyl-3-amino-4-cyano-1,6-dihydropyrrole with formamide yields the corresponding 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. To obtain the desired 2-methoxy derivative, this reaction would be adapted by using a reagent such as O-methylisourea hydrochloride in the presence of a base. The O-methylisourea acts as the C2 synthon, directly incorporating the methoxy group at the 2-position during the cyclization and aromatization of the pyrimidine ring.
An alternative ring-closing strategy builds the pyrrole ring onto a pre-formed pyrimidine. This typically involves an intramolecular cyclization of a suitably substituted pyrimidine. For instance, a 4-amino-5-(2-bromoethyl)-2-methoxypyrimidine could undergo intramolecular nucleophilic substitution, where the primary amine at C4 displaces the bromide to form the N5-C4a bond, thereby closing the five-membered pyrrole ring.
Condensation Reactions
A foundational approach for the synthesis of the 6,7-dihydropyrrolo[3,4-d]pyrimidine scaffold involves the cyclocondensation of suitably functionalized pyrroline precursors. A notable example is the reaction of 1,2-substituted-3-amino-4-cyano-3-pyrrolines with various one-carbon electrophiles, which serve to form the pyrimidine ring. rsc.org
This strategy leverages the reactivity of the amino and cyano groups on the pyrroline ring to build the fused pyrimidine system. For instance, heating a 3-amino-4-cyano-3-pyrroline derivative with formamide can yield the corresponding 4-amino-6,7-dihydropyrrolo[3,4-d]pyrimidine. Similarly, reactions with guanidine or thiourea can be employed to introduce an amino or a thio group at the 2-position of the pyrimidine ring, respectively. rsc.org These reactions provide a versatile entry point to a range of substituted dihydropyrrolo[3,4-d]pyrimidines, which can then be further modified.
The general scheme for this condensation approach is depicted below:
Starting Material: 3-Amino-4-cyano-3-pyrroline derivatives
Reagent: Formamide, Guanidine, or Thiourea
Product: Substituted 6,7-dihydropyrrolo[3,4-d]pyrimidines
| Starting Pyrroline Derivative | Reagent | Resulting Pyrrolo[3,4-d]pyrimidine Derivative | Reference |
| 3-Amino-4-cyano-1,2-diphenyl-3-pyrroline | Formamide | 4-Amino-6,7-dihydro-6,7-diphenyl-5H-pyrrolo[3,4-d]pyrimidine | rsc.org |
| 3-Amino-4-cyano-1,2-diphenyl-3-pyrroline | Guanidine | 2,4-Diamino-6,7-dihydro-6,7-diphenyl-5H-pyrrolo[3,4-d]pyrimidine | rsc.org |
| 3-Amino-4-cyano-1,2-diphenyl-3-pyrroline | Thiourea | 4-Amino-6,7-dihydro-2-mercapto-6,7-diphenyl-5H-pyrrolo[3,4-d]pyrimidine | rsc.org |
Functional Group Interconversions Leading to Pyrrolo[3,4-d]pyrimidines
Once the core 6,7-dihydropyrrolo[3,4-d]pyrimidine structure is established, functional group interconversions (FGIs) are crucial for accessing a wider array of derivatives, including the target 2-methoxy compound. These transformations can modify substituents on the pyrimidine ring, allowing for the fine-tuning of the molecule's properties.
For example, a 2-mercapto or 2-thio derivative, synthesized via condensation with thiourea, can serve as a precursor for other functionalities. rsc.org The sulfur atom can be displaced by various nucleophiles or undergo oxidation to introduce different groups. Similarly, a 2-amino group, introduced using guanidine, can be modified through diazotization followed by substitution.
A key interconversion for the synthesis of this compound would involve the conversion of a precursor, such as a 2-chloro or 2-methylthio derivative, into the desired methoxy ether. This is a common strategy in pyrimidine chemistry, where a leaving group at the 2-position is displaced by a methoxide (B1231860) nucleophile. rsc.org
Specific Approaches for 2-Methoxy Substitution
The introduction of a methoxy group at the 2-position of the pyrrolo[3,4-d]pyrimidine ring system is a critical step in the synthesis of the target compound. This is typically achieved through nucleophilic aromatic substitution, where a suitable leaving group is displaced by a methoxide source.
The most direct and widely used strategy for introducing a methoxy group onto a pyrimidine ring is the nucleophilic aromatic substitution (SNAr) of a halo-substituted precursor. echemi.comlibretexts.org In the context of the target molecule, this would involve the reaction of a 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with a methoxide source, such as sodium methoxide (NaOMe) in methanol. rsc.org
The reactivity of the chloropyrimidine is enhanced by the presence of the electron-withdrawing nitrogen atoms in the ring, which stabilize the negatively charged Meisenheimer intermediate formed during the substitution process. libretexts.org The reaction generally proceeds under mild to moderate conditions, making it a highly effective method for late-stage functionalization.
| Precursor | Reagent | Product | Conditions | Reference |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide (excess) | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | Not specified | rsc.org |
| 2,3,4-Tribromopyridine | Sodium methoxide in methanol | 3-Bromo-2,4-dimethoxypyridine | Not specified | echemi.com |
The methoxy group can be introduced at different stages of the synthetic sequence. One approach is to use a pyrimidine precursor that already contains the methoxy group before the pyrrole ring is formed or fused. However, a more common and often more versatile approach is late-stage methoxylation. nih.govnih.gov
Late-stage functionalization allows for the synthesis of a common intermediate, such as a 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, which can then be diversified by reacting it with various nucleophiles, including methoxide. This approach is highly efficient for creating a library of analogs with different substituents at the 2-position. The synthesis of a 2-chloro precursor can be achieved from a corresponding 2-hydroxypyrrolopyrimidine by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This 2-chloro derivative can then be readily converted to the 2-methoxy analog via nucleophilic substitution with sodium methoxide.
Advanced Synthetic Techniques and Green Chemistry Applications
To improve the efficiency, yield, and environmental footprint of the synthesis of pyrrolo[3,4-d]pyrimidines and related heterocycles, advanced techniques such as microwave-assisted synthesis are increasingly being employed.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. tsijournals.comchemrxiv.orgbanglajol.infoscispace.com The application of microwave energy can be particularly beneficial for condensation reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, which shares mechanistic features with the formation of the pyrimidine ring in the target scaffold. tsijournals.comchemrxiv.orgbanglajol.info
In the context of synthesizing this compound, microwave assistance could be applied to the initial condensation step to form the fused ring system. The rapid and uniform heating provided by microwaves can enhance the rate of cyclization and reduce the formation of side products. chemrxiv.org Furthermore, microwave heating can be effective in driving the nucleophilic aromatic substitution reaction for the introduction of the methoxy group, potentially allowing for shorter reaction times and milder conditions. The use of solvent-free or high-boiling point green solvents in combination with microwave irradiation can further enhance the sustainability of the synthetic process. scispace.com
| Reaction Type | Reactants | Catalyst/Conditions | Product | Advantages of Microwave | Reference |
| Biginelli Reaction | Aldehyde, Ethylacetoacetate, Urea | Acid-functionalized mesoporous polymer | 3,4-Dihydropyrimidin-2(1H)-one | Higher yields (89-98%) in shorter time (10-20 min) | chemrxiv.org |
| Biginelli Reaction | Aromatic aldehyde, β-Keto amide, Urea/Thiourea | HCl in Ethanol | Dihydropyrimidinone/thione | Rapid, direct method | tsijournals.com |
| Knoevenagel/Cyclization | Aldehyde, Ethylcyanoacetate, Guanidine nitrate | Piperidine (solvent-free) | Dihydropyrimidinone | Environmentally benign, enhanced rates, cleaner products | scispace.com |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, including the pyrrolopyrimidine scaffold. researchgate.net These reactions enable the formation of C-C and C-N bonds by coupling halogenated or otherwise activated pyrrolopyrimidines with a variety of coupling partners.
Detailed research findings indicate that reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently utilized to introduce aryl, vinyl, and alkynyl groups, respectively, onto the heterocyclic core. researchgate.net For instance, the Suzuki-Miyaura coupling has been effectively used to introduce a 3-pyridyl moiety at the C-6 position of a pyrrolo[2,3-d]pyrimidine nucleus, a key step in synthesizing analogs for biological screening. nih.gov This reaction typically employs a palladium catalyst like Pd(dppf)₂Cl₂. nih.gov
The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. Common catalysts include Pd(OAc)₂ and Pd(PPh₃)₄. acs.org The catalyst quantity, often expressed in mol % or ppm, can also significantly influence the reaction outcome. acs.org Researchers have successfully synthesized complex, trisubstituted pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines through a sequence of three regiocontrolled palladium cross-coupling reactions, demonstrating the high level of control achievable with this methodology. researchgate.net This approach allows for the sequential and site-selective introduction of different aryl or hetaryl groups at the 2, 4, and 6 positions of the core structure. researchgate.net
| Reaction Type | Catalyst System | Substrates | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)₂Cl₂ / Base | Halogenated Pyrrolopyrimidine + Boronic Acid | C-C (Aryl) | nih.gov |
| Stille | PdCl₂(PPh₃)₂ | 4-chloropyrrolo[2,3-d]pyrimidine + Imidazolylstannane | C-C (Heteroaryl) | researchgate.net |
| Heck | Pd(OAc)₂ / Ligand | Halogenated Pyrrolopyrimidine + Alkene | C-C (Vinyl) | researchgate.net |
| Sonogashira | Pd(PPh₃)₄ / CuI | Halogenated Pyrrolopyrimidine + Terminal Alkyne | C-C (Alkynyl) | researchgate.net |
Phase-Transfer Catalysis in Pyrrolo[3,4-d]pyrimidine Synthesis
Phase-Transfer Catalysis (PTC) is an effective technique employed in the synthesis of pyrimidine and its fused heterocyclic derivatives to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid or two immiscible liquids). This methodology relies on a phase-transfer catalyst, such as a quaternary ammonium salt, to carry a reactant from one phase to another where the reaction can occur.
In the synthesis of pyrazolo[3,4-d]pyrimidines, which are structural isomers of pyrrolopyrimidines, liquid-solid phase transfer catalysis has been successfully used for the alkylation of a pyrazolopyrimidin-4-ol precursor. nih.gov This approach allows the reaction to proceed at room temperature in a solvent like DMF, leading to good yields of the desired N-alkylated products. nih.gov
Furthermore, PTC has been proven effective in the regioselective functionalization of pyrimidine precursors. In the synthesis involving 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558), various phase-transfer catalysts were evaluated for their efficiency in promoting C-N bond formation via an SₙAr mechanism. Among the catalysts tested, tetrabutylammonium (B224687) iodide (TBAI) was found to be superior to tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB). The use of PTC in these syntheses often leads to milder reaction conditions, improved yields, and enhanced selectivity.
| Catalyst | Catalyst Type | Application in Pyrimidine Synthesis | Reference |
|---|---|---|---|
| Tetrabutylammonium Iodide (TBAI) | Quaternary Ammonium Salt | C-N bond formation in regioselective substitution of trichloropyrimidine. | |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Used for C-N bond formation, found to be less effective than TBAI in a specific application. | |
| Cetyltrimethylammonium Bromide (CTAB) | Quaternary Ammonium Salt | Used for C-N bond formation, found to be less effective than TBAI in a specific application. | |
| Not Specified | Liquid-Solid PTC | Alkylation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. | nih.gov |
Regioselectivity and Stereoselectivity Control in Synthetic Pathways
Controlling regioselectivity—the specific position at which a chemical reaction occurs—is a fundamental challenge in the synthesis of complex molecules like pyrrolo[3,4-d]pyrimidines, which have multiple potential reaction sites. Stereoselectivity, the control over the spatial orientation of the products, is also a critical consideration, particularly when chiral centers are present or formed.
In the synthesis of related pyrrolopyrimidine systems, regioselectivity is often dictated by the electronic properties and steric accessibility of the different positions on the heterocyclic rings. For example, in the intramolecular cyclization of an N-methylpyrrole-3-carboxamide derivative, the reaction preferentially occurred at the more sterically accessible position of the pyrrole ring, leading to a mixture of regioisomers with one being the major product. semanticscholar.org The choice of an appropriate catalyst, such as boron trifluoride etherate, was crucial for facilitating this transformation. semanticscholar.org
Palladium-catalyzed cross-coupling reactions can also be highly regiocontrolled. researchgate.net By carefully selecting the sequence of reactions and the specific halogenated positions on the starting material, chemists can introduce different substituents at desired locations on the pyrimidine core without affecting other positions. researchgate.net Similarly, the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde demonstrates excellent regioselectivity, where the difference in reactivity between the chlorine atoms at the C2, C4, and C6 positions is exploited under phase-transfer conditions to achieve selective substitution. The classical Guareschi–Thorpe condensation is another synthetic method noted for providing well-defined regioselectivity in the formation of substituted pyridones, a principle that extends to the synthesis of other nitrogen heterocycles. beilstein-journals.org While stereoselectivity is a key aspect of organic synthesis, the available literature on pyrrolo[3,4-d]pyrimidine synthesis places a greater emphasis on achieving regiocontrol during the construction and functionalization of the aromatic core. rsc.org
| Synthetic Method | Controlling Factor | Outcome | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Steric accessibility of pyrrole positions | Preferential formation of one regioisomer over another. | semanticscholar.org |
| Successive Palladium Cross-Coupling | Sequential use of distinct halogenated positions | Site-selective introduction of three different aryl groups. | researchgate.net |
| Nucleophilic Aromatic Substitution (SₙAr) | Differential reactivity of chloro-substituents; Phase-transfer catalyst | Selective substitution at one position of a trichloropyrimidine ring. | |
| Guareschi–Thorpe Condensation | Inherent reaction mechanism | Formation of highly substituted pyridones with well-defined regioselectivity. | beilstein-journals.org |
Chemical Reactions and Derivatization Strategies of the 2 Methoxy 6,7 Dihydro 5h Pyrrolo 3,4 D Pyrimidine Core
Electrophilic Aromatic Substitution on the Pyrrolo[3,4-d]pyrimidine System
Electrophilic aromatic substitution reactions on the pyrrolo[3,4-d]pyrimidine system are generally challenging due to the π-deficient character of the pyrimidine (B1678525) ring. researchgate.net However, the presence of activating groups can facilitate the introduction of electrophiles. researchgate.net
Halogenation of the pyrrolo[3,4-d]pyrimidine core can be achieved under specific conditions. For instance, bromination of 6-chloro-1,3-dimethyluracil, a related pyrimidine derivative, has been successfully carried out using bromine in a mixture of acetic anhydride (B1165640) and acetic acid. nih.gov This suggests that direct halogenation of the 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core may be possible, likely at the electron-rich positions of the pyrrole (B145914) ring. The reaction conditions would need to be carefully optimized to avoid side reactions and to control the regioselectivity of the substitution.
| Reactant | Reagent | Product | Yield | Reference |
| 6-chloro-1,3-dimethyluracil | Br2, Ac2O, AcOH | 5-bromo-6-chloro-1,3-dimethyluracil | 52% | nih.gov |
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com While direct nitration of the unsubstituted pyrrolo[3,4-d]pyrimidine system might be difficult due to the deactivating effect of the pyrimidine ring, the presence of the activating methoxy (B1213986) group could facilitate this reaction. Studies on related pyrimidine systems have shown that nitration is possible, particularly on activated derivatives. For example, the nitration of 2-substituted pyrimidine-4,6-diones in sulfuric acid has been reported to yield 5,5-gem-dinitropyrimidine-4,6-diones. nih.gov
Sulfonation, typically performed with fuming sulfuric acid (H₂SO₄·SO₃), introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Similar to nitration, the reactivity of the pyrrolo[3,4-d]pyrimidine core towards sulfonation would be influenced by the electronic nature of the substituents present on the ring system.
| Reaction | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Sulfonation | H₂SO₄·SO₃ | SO₃ |
Nucleophilic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring in the this compound core is susceptible to nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing nitrogen atoms.
Leaving groups such as chloro and methylthio at the 2- and 4-positions of the pyrimidine ring are readily displaced by a variety of nucleophiles. This is a common strategy for introducing diverse functionalities onto the pyrimidine core. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been shown to react with various aniline (B41778) derivatives in water under acidic conditions to afford the corresponding 4-anilino-7H-pyrrolo[2,3-d]pyrimidines. nih.gov The reaction proceeds well with a range of meta- and para-substituted anilines. nih.gov Similarly, the displacement of a chloro group in N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide with various benzyl (B1604629) substituents has been utilized as a key step in the synthesis of potential dual thymidylate synthase and dihydrofolate reductase inhibitors. nih.gov
| Substrate | Nucleophile | Product | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline derivatives | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine derivatives | nih.gov |
| N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | Benzyl derivatives | 5-Benzyl substituted pyrrolo[3,2-d]pyrimidine derivatives | nih.gov |
Direct amination and hydrazination reactions are important methods for introducing nitrogen-based nucleophiles onto the pyrimidine ring. These reactions often involve the displacement of a suitable leaving group, such as a halogen. The amination of 4-chloropyrrolopyrimidines with various amines can be promoted by acidic conditions in aqueous media. nih.gov This method has been successfully applied to a range of aniline derivatives. nih.gov Hydrazination, the reaction with hydrazine, would introduce a reactive hydrazinyl group, which can serve as a versatile handle for further derivatization, such as the formation of hydrazones or pyrazoles.
Modifications on the Pyrrole Ring
The pyrrole ring of the this compound core is also amenable to various chemical modifications. The nitrogen atom of the pyrrole ring can be functionalized, and the carbon atoms can undergo substitution reactions. For example, the synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones has been achieved, indicating that the pyrrole ring can be modified to incorporate a carbonyl group. nih.gov Furthermore, the synthesis of spiro pyrrolo[3,4-d]pyrimidine derivatives has been reported, demonstrating the versatility of the pyrrole ring in constructing complex molecular architectures. rsc.orgnih.gov These modifications can significantly alter the biological and physical properties of the parent compound.
N-Alkylation and N-Glycosylation
The secondary amine at the N-6 position of the dihydropyrrole ring is a key site for introducing structural diversity. Standard N-alkylation and N-glycosylation reactions can be employed to modify the core scaffold.
N-Alkylation: The nucleophilic nature of the N-6 amine allows for reactions with various electrophiles. General methods for the N-alkylation of pyrimidines and related heterocycles often utilize alkyl halides, mesylates, or tosylates in the presence of a base. ias.ac.in For instance, in the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives, N-alkylation has been achieved by reacting the heterocyclic core with chloroacetamide intermediates. tandfonline.com This strategy allows for the introduction of a wide range of substituents, including alkyl, aryl, and functionalized side chains, which can significantly influence the biological activity of the resulting compounds. The development of efficient and environmentally friendly heterogeneous catalysts, such as ammonium (B1175870) sulfate (B86663) coated Hydro-Thermal-Carbone (AS@HTC), has also been reported for the N-alkylation of pyrimidines, offering high yields and selectivity. ias.ac.in
| Core Structure | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-one | Diethyl glutamate (B1630785) chloroacetamide intermediate, K₂CO₃ | DMF, 80°C | N5-alkylated pyrazolo[3,4-d]pyrimidines | tandfonline.com |
| 2-Aminopyrimidine-4,6-diol | (3,5-dimethyl-1H-pyrazol-1-yl)methanol | Acetonitrile, reflux | N-alkylated pyrimidine | mdpi.com |
N-Glycosylation: While specific examples for the this compound core are not prevalent in the literature, general methodologies for the N-glycosylation of pyrimidine-like structures are well-established. These reactions typically involve coupling the heterocyclic base with a protected sugar donor (e.g., a glycosyl halide or acetate) in the presence of a Lewis acid catalyst. This approach is fundamental in the synthesis of nucleoside analogs, where the nature and stereochemistry of the sugar moiety are critical for biological function.
Adduct Formation at C-5 and C-7 Positions
The saturated nature of the five-membered ring in the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core limits the potential for electrophilic aromatic substitution reactions typical of pyrroles. However, the carbon atoms adjacent to the N-6 nitrogen (C-5 and C-7) could potentially be functionalized. While direct adduct formation at these positions is not widely reported for this specific scaffold, related reactivity on similar saturated nitrogen-containing heterocycles suggests possibilities. For instance, oxidation could lead to the formation of lactams, or functionalization could be initiated by deprotonation of the C-H bonds alpha to the nitrogen, although this would require a strong base. Further research is needed to explore the reactivity of these positions on the this compound core.
Derivatization at the Methoxy Group
The 2-methoxy group on the pyrimidine ring serves as another key point for derivatization. As an alkoxy group on an electron-deficient heteroaromatic ring, it is susceptible to nucleophilic aromatic substitution (SNAr).
A common strategy involves the O-demethylation of the methoxy group to reveal a hydroxyl or keto/enol tautomer, which can then be further functionalized. This transformation can be achieved using various reagents, such as strong acids (HBr) or Lewis acids (BBr₃). The resulting hydroxyl group can be converted to other functionalities, for example, by reaction with electrophiles.
Alternatively, the methoxy group can be directly displaced by strong nucleophiles. For example, reaction with amines (amination) can yield 2-amino-pyrrolo[3,4-d]pyrimidine derivatives. This displacement is a common strategy in pyrimidine chemistry to install diverse substituents at this position, which is often crucial for modulating interactions with biological targets. The reactivity of the methoxy group can be enhanced by quaternization of one of the ring nitrogen atoms, which further increases the electrophilicity of the pyrimidine ring. wur.nl
Strategies for Structural Diversification and Library Synthesis
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is an attractive core for the construction of compound libraries for high-throughput screening. researchgate.net The primary strategy for diversification involves modifying the substituents at various positions on the bicyclic core.
The discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potent inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase highlights the success of this approach. nih.gov In these studies, a library of compounds was synthesized to explore the structure-activity relationship (SAR). Key modifications included:
Variation at the N-6 position: A diverse set of aryl, heteroaryl, and alkyl groups were introduced at the N-6 position of the pyrrole ring. This is typically achieved by reductive amination or Buchwald-Hartwig amination with a suitable precursor.
Modification of the pyrimidine ring: Substituents at the C-2 and C-4 positions of the pyrimidine ring were varied. For the 2-methoxy core, this can involve displacement of the methoxy group as described in section 3.4, or starting from a differently substituted pyrimidine precursor.
The synthesis of such libraries often employs parallel synthesis techniques to rapidly generate a large number of analogs for biological evaluation. researchgate.net The insights gained from SAR studies of these libraries are crucial for optimizing lead compounds with improved potency and selectivity. nih.govnih.gov
| Position | Type of Modification | Example Reaction | Purpose |
|---|---|---|---|
| N-6 (Pyrrole Ring) | N-Alkylation / N-Arylation | Reductive amination, Buchwald-Hartwig coupling | Explore interactions with target protein, modulate physicochemical properties. |
| C-2 (Pyrimidine Ring) | Nucleophilic Substitution | Displacement of methoxy group with amines, thiols, etc. | Introduce hydrogen bond donors/acceptors, alter electronics. |
| C-4 (Pyrimidine Ring) | Nucleophilic Substitution | Displacement of a leaving group (e.g., Cl) with various nucleophiles. | Introduce large substituents to probe binding pockets. |
Structure Activity Relationship Sar Studies of Pyrrolo 3,4 D Pyrimidine Derivatives in Target Binding
Methodologies for SAR Elucidation
The exploration of the SAR of pyrrolo[3,4-d]pyrimidine derivatives employs a variety of sophisticated methodologies aimed at rationally designing and optimizing lead compounds.
Systematic Modification and Analog Design
A fundamental approach to elucidating SAR is the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs. This involves the targeted alteration of different parts of the molecule, including the core scaffold, substituent groups, and their positions. For instance, researchers might synthesize a series of analogs where a specific functional group is moved around the pyrrolo[3,4-d]pyrimidine core or replaced with other groups of varying electronic and steric properties. This allows for the identification of "hot spots" on the molecule that are critical for its interaction with the biological target.
In the context of pyrrolo[3,4-d]pyrimidine derivatives, this could involve synthesizing analogs with different substituents on the pyrimidine (B1678525) and pyrrole (B145914) rings to probe the binding pocket of the target enzyme. The knowledge gained from these systematic modifications guides the design of next-generation compounds with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can identify physicochemical properties, such as lipophilicity, electronic effects, and steric parameters, that are correlated with potency.
These models can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This in silico approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and evaluated experimentally. For pyrrolo[3,4-d]pyrimidine derivatives, QSAR studies can help in understanding the quantitative impact of different substituents on their target inhibitory activity, guiding the rational design of more potent analogs.
Impact of Substituents on Molecular Recognition and Target Affinity
The nature and position of substituents on the pyrrolo[3,4-d]pyrimidine scaffold play a crucial role in determining the molecule's ability to recognize and bind to its biological target with high affinity.
Effects of Substitutions on the Pyrrole Ring (C-5, C-6, N-5, N-7)
Modifications to the pyrrole ring of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold have been a key area of investigation in SAR studies. The substituents at these positions can project into different regions of the target's binding pocket, influencing both potency and selectivity.
A notable example comes from the discovery of a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potent inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response pathway. In this series, the lead compound, 5g , which incorporates a specific sulfoximine moiety attached to the pyrrole nitrogen (N-6), demonstrated a remarkable IC50 value of 0.007 μM against ATR kinase.
| Compound | Structure | Target | IC50 (µM) |
| 5g | 2-(1-methylethyl)sulfonyl-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-4-amine | ATR Kinase | 0.007 |
Note: The table is based on the data available for a highly potent analog and serves as an example of the impact of substitution on the pyrrole moiety. A comprehensive SAR would require a broader range of analogs.
Role of Substituents on the Pyrimidine Ring
The pyrimidine ring of the pyrrolo[3,4-d]pyrimidine core is another critical area for modification in SAR studies. Substituents on this ring can directly interact with key amino acid residues in the hinge region of many kinases, a common binding site for ATP-competitive inhibitors. The size, shape, and electronic properties of these substituents can dictate the binding affinity and selectivity of the compound.
For instance, the introduction of different functional groups at the C4 position can modulate the compound's ability to form hydrogen bonds or engage in hydrophobic interactions. While specific data for the 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is not extensively detailed in available literature, general principles from related kinase inhibitors suggest that even minor changes to the pyrimidine ring's substitution pattern can lead to significant differences in biological activity.
Conformational Analysis and Bioactive Conformations in SAR
The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. In the exploration of pyrrolo[3,4-d]pyrimidine derivatives as potent kinase inhibitors, particularly targeting Ataxia Telangiectasia and Rad3-related (ATR) kinase, conformational analysis plays a pivotal role in understanding and optimizing their interaction with the target protein. The spatial orientation of substituents on the core scaffold dictates the ability of the compound to fit within the binding pocket and form key interactions necessary for inhibition.
Research into the structure-activity relationships (SAR) of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives has underscored the significance of the conformation of substituents, particularly at the C6 position of the heterocyclic system. The positioning of aryl groups at this location is crucial for the binding affinity to the ATR kinase active site. Modifications to the structure at this position have a direct impact on how the compound interacts with the hydrophobic regions of the adenosine (B11128) triphosphate (ATP) binding pocket.
Molecular modeling and docking studies have been instrumental in elucidating the bioactive conformations of these inhibitors. These computational techniques allow for the visualization of how different conformations of the pyrrolo[3,4-d]pyrimidine derivatives can orient themselves within the kinase's active site. For example, a phenyl group at the C6 position has been shown to contribute significantly to binding affinity through various non-covalent interactions. The specific conformation of this phenyl group, and any substitutions on it, can either enhance or diminish these interactions.
The dihydro-pyrrolo portion of the scaffold introduces a degree of conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation conducive to target binding. This inherent structural feature of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core provides a stable platform for the strategic placement of substituents to optimize target engagement.
The following table summarizes the key conformational considerations for the SAR of pyrrolo[3,4-d]pyrimidine derivatives:
| Structural Feature | Conformational Consideration | Impact on SAR |
| C6 Substituent | The spatial orientation and dihedral angle of the substituent relative to the core scaffold. | Directly influences interactions with the hydrophobic regions of the ATP binding pocket of kinases like ATR. |
| Pyrrolo[3,4-d]pyrimidine Core | The inherent rigidity of the fused ring system. | Provides a stable platform for the presentation of substituents in a defined orientation for optimal target binding. |
| Substituent Flexibility | Rotatable bonds within the substituents. | Can allow the molecule to adopt different conformations to fit the binding site, but excessive flexibility can be entropically unfavorable. |
Computational and Theoretical Investigations of 2 Methoxy 6,7 Dihydro 5h Pyrrolo 3,4 D Pyrimidine
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, might interact with a biological target at the atomic level.
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has been identified as a core structure for a new class of inhibitors targeting the Ataxia telangiectasia and Rad3-related (ATR) kinase. researchgate.netnih.gov ATR kinase is a critical regulator in the DNA damage response (DDR) pathway, making it an important target in cancer therapy. researchgate.netnih.gov
Molecular docking studies on derivatives with this core structure reveal a binding mode typical of kinase inhibitors. The pyrrolo[3,4-d]pyrimidine nucleus, being an isostere of the adenine (B156593) ring of ATP, is predicted to bind within the ATP-binding site of the kinase. nih.gov The molecule orients itself to interact with the hinge region of the kinase, which is a flexible segment of the protein that connects the N- and C-lobes of the kinase domain. This interaction is crucial for anchoring the inhibitor in the active site. For derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold, docking studies have provided insights into molecular interactions within the ATP-binding site of kinases like CDK2. researchgate.netrsc.org
The stability of the ligand-protein complex is governed by a variety of non-covalent interactions. mdpi.com For pyrrolopyrimidine derivatives, these interactions are key to their inhibitory activity. nih.gov
Hydrogen Bonding: Hydrogen bonds are critical for the recognition and binding of ligands to protein targets. In kinase inhibitors, the nitrogen atoms of the pyrimidine (B1678525) ring are quintessential for forming hydrogen bonds with the backbone amide groups of amino acid residues in the hinge region. nih.govrsc.org For this compound, the N1 and N3 atoms of the pyrimidine ring are predicted to act as hydrogen bond acceptors, while the NH group in the pyrrole (B145914) ring could serve as a hydrogen bond donor, further stabilizing the complex.
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein. The dihydro-pyrrolo portion of the molecule and the methyl group of the methoxy (B1213986) substituent are nonpolar and would likely engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within the kinase's active site. researchgate.netnih.gov
| Interaction Type | Participating Groups on Ligand | Potential Interacting Residues in Protein | Significance |
|---|---|---|---|
| Hydrogen Bonding | Pyrimidine Ring Nitrogens (N1, N3), Pyrrole NH | Hinge Region Backbone (e.g., Leucine, Alanine) | Anchors the ligand in the ATP-binding site. |
| Hydrophobic Interactions | Dihydro-pyrrolo ring, Methoxy group | Aliphatic residues (Val, Leu, Ile, Ala) | Contributes to binding affinity and selectivity. |
| Pi-Stacking | Pyrimidine Ring | Aromatic residues (Phe, Tyr, Trp) | Enhances binding stability. |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule. mdpi.comdoaj.org These methods provide detailed information about the electronic structure and can be used to predict various spectroscopic properties.
Analysis of the electronic structure helps in understanding a molecule's reactivity, stability, and intermolecular interaction capabilities. Key aspects of this analysis include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack and can act as hydrogen bond donors. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group are expected to be regions of negative electrostatic potential.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Method | B3LYP | A hybrid functional that provides a good balance between accuracy and computational cost for organic molecules. mdpi.com |
| Basis Set | 6-311++G(d,p) | A flexible basis set that accurately describes the electron distribution, including polarization and diffuse functions. mdpi.comdoaj.org |
| Solvent Model | PCM/SMD | Accounts for the effect of a solvent on the molecule's properties. |
Quantum chemical calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. elixirpublishers.com
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov These predictions, when compared with experimental data, can confirm the proposed molecular structure.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. nih.govsemanticscholar.org This is useful for assigning the vibrational modes observed in an experimental spectrum to specific functional groups and motions within the molecule.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help analyze fragmentation patterns by calculating the energies of potential fragment ions, aiding in the interpretation of experimental MS data. nih.gov
| Spectroscopy | Predicted Feature | Approximate Value/Region |
|---|---|---|
| ¹H NMR | Pyrimidine C-H | δ 8.0-8.5 ppm |
| Methoxy (O-CH₃) | δ 3.8-4.2 ppm | |
| Methylene (C-CH₂-N) | δ 3.5-4.0 ppm | |
| Methylene (C-CH₂-C) | δ 2.8-3.3 ppm | |
| ¹³C NMR | Pyrimidine Carbons | δ 145-165 ppm |
| Methoxy Carbon | δ 50-60 ppm | |
| Methylene Carbons | δ 25-50 ppm | |
| IR | N-H Stretch | 3100-3300 cm⁻¹ |
| C-H Stretch | 2850-3000 cm⁻¹ | |
| C=N Stretch | 1600-1650 cm⁻¹ | |
| C-O Stretch | 1050-1250 cm⁻¹ |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide valuable information on the stability of a ligand-protein complex and the conformational changes that may occur upon binding. tandfonline.com
For the this compound-ATR kinase complex, an MD simulation would start with the best-docked pose. The simulation would track the trajectory of all atoms in the system over a period of nanoseconds. nih.gov
Key analyses from MD simulations include:
Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's presence.
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimate of the binding affinity than docking scores alone. nih.gov
By simulating the dynamic behavior of the complex, MD studies can validate the binding mode predicted by molecular docking and provide a deeper understanding of the key interactions that contribute to the compound's biological activity. nih.gov
Conformational Dynamics of the Scaffold
The conformational flexibility of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a key determinant of its biological activity and physicochemical properties. A thorough computational analysis would involve quantum mechanical calculations to determine the potential energy surface of the molecule. This would identify the most stable (low-energy) conformations and the energy barriers between them. Techniques such as Density Functional Theory (DFT) would be employed to optimize the geometry of various possible conformers. The dihydropyrrole ring introduces a degree of non-planarity, and the methoxy group at the 2-position can exhibit different rotational isomers (rotamers). Understanding the preferred orientations of these structural features is critical for predicting how the molecule will interact with biological targets.
Protein-Ligand Complex Stability Studies
To evaluate the potential of this compound as a ligand for a specific protein target, molecular docking studies would be the initial step. These simulations would predict the preferred binding orientation of the compound within the active site of a protein. The stability of this predicted complex would then be rigorously assessed using molecular dynamics simulations.
An extended MD simulation (typically on the nanosecond to microsecond timescale) of the protein-ligand complex allows for the observation of the dynamic interactions between the small molecule and the protein. Key metrics for assessing stability include the RMSD of the ligand within the binding pocket and the analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, over the course of the simulation. The persistence of these interactions is a strong indicator of a stable binding mode. For instance, research on other pyrrolo[2,3-d]pyrimidine derivatives has employed molecular dynamics to understand their inhibitory mechanisms against specific kinases. mdpi.com The binding free energy of the complex, often calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a quantitative estimate of the binding affinity.
In Silico ADMET Profiling (Theoretical Aspects)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety properties.
Predictive Models for Absorption, Distribution, Metabolism, and Excretion
A variety of computational models are available to predict the ADME properties of a molecule based on its structure. For this compound, these models would be used to estimate parameters such as:
Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). These models often rely on descriptors like molecular weight, polarity, and hydrogen bonding capacity.
Distribution: Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. The lipophilicity (logP) is a key parameter in these predictions.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. The reactivity of different parts of the molecule is computationally assessed.
Excretion: Prediction of the primary routes of elimination from the body, often linked to properties like water solubility.
While specific predicted values for the target compound are not published, a general assessment can be made based on its structural features. The presence of the methoxy group and the nitrogen atoms in the pyrimidine ring will influence its polarity and potential for metabolic modification.
| ADME Parameter | Predicted Property (Illustrative) |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate to High |
| Blood-Brain Barrier Penetration | Likely to cross |
| Plasma Protein Binding | Moderate |
| CYP2D6 Inhibition | Possible |
| Renal Organic Cation Transporter 2 | Substrate |
Note: The data in this table is illustrative and based on general predictions for molecules with similar characteristics. It does not represent experimentally validated or specifically calculated data for this compound.
Drug-Likeness Assessment (Theoretical Parameters)
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This is often assessed using a set of rules and filters based on the analysis of known drugs.
One of the most widely used is Lipinski's Rule of Five , which states that a compound is more likely to be orally bioavailable if it meets the following criteria:
Molecular weight ≤ 500 Da
LogP ≤ 5
Number of hydrogen bond donors ≤ 5
Number of hydrogen bond acceptors ≤ 10
Other commonly used filters include Veber's rules, which consider the number of rotatable bonds and the polar surface area (PSA). A theoretical assessment of this compound would involve calculating these parameters from its molecular structure. Based on its relatively small size and composition, it is highly probable that this compound would adhere to these general drug-likeness rules.
| Drug-Likeness Parameter | Theoretical Value (Estimated) |
| Molecular Weight | < 200 g/mol |
| LogP | 1.0 - 2.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | < 70 Ų |
| Rotatable Bonds | 1 |
Note: These values are estimations based on the chemical structure and have not been derived from specific, published computational studies on this compound.
Biochemical and Pharmacological Investigations of Pyrrolo 3,4 D Pyrimidine Derivatives Excluding Clinical Data
Enzyme Inhibition Studies
Investigations into the enzyme inhibitory profile of pyrrolo[3,4-d]pyrimidine derivatives have revealed a specific and potent activity against certain protein kinases, while their effects on other enzyme classes remain largely unexplored in publicly available scientific literature.
The primary kinase target identified for this class of compounds is the Ataxia telangiectasia and Rad3-related (ATR) kinase, a crucial regulator in the DNA Damage Response (DDR) pathway. life-future-project.eunih.gov The ATR kinase is responsible for sensing replication stress and initiating signaling cascades to maintain genomic integrity, making it a significant target in cancer therapy. life-future-project.eunih.gov
Researchers have successfully developed a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a novel class of potent ATR inhibitors. life-future-project.eunih.gov Through structure-based drug design, another series of 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines was also synthesized and evaluated as ATR inhibitors. nih.gov
Specific compounds from these series have demonstrated noteworthy potency against ATR kinase in biochemical assays. For instance, compound 5g was identified with a half-maximal inhibitory concentration (IC50) value of 0.007 µM. life-future-project.eunih.gov Further optimization led to the discovery of compound 48f , which exhibited an even greater potency with an IC50 value of 0.0030 µM against ATR. nih.gov
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 5g | ATR | 0.007 | life-future-project.eunih.gov |
| 48f | ATR | 0.0030 | nih.gov |
A review of the available scientific literature indicates a focused effort on targeting ATR kinase with the pyrrolo[3,4-d]pyrimidine scaffold. As of now, there are no significant published studies detailing the inhibitory activity of this specific heterocyclic core against other kinases listed, such as FLT3, VEGFR2, CDK2, MPS1, EGFR, ErbB2, Src, FAK, mTOR, or PI3K.
Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are key enzymes in the folate metabolic pathway, essential for the synthesis of nucleic acid precursors. tandfonline.comnih.gov While various related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have been investigated as inhibitors of DHFR and TS, there is a lack of published research on the activity of pyrrolo[3,4-d]pyrimidine derivatives against these enzymes. tandfonline.comnih.govnih.govnih.gov
Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and is a well-established drug target. wikipedia.org Although various nitrogen-containing heterocyclic compounds have been explored as PDE5 inhibitors, scientific literature does not currently contain studies focused on the modulatory effects of pyrrolo[3,4-d]pyrimidine derivatives on PDE5 activity. nih.govacs.orgnih.gov
Xanthine (B1682287) oxidase is a crucial enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to uric acid. msu.ru Inhibitors of this enzyme, such as those based on the pyrazolo[3,4-d]pyrimidine scaffold like allopurinol, are used clinically. msu.ruacs.org However, there are no available studies specifically evaluating derivatives of the pyrrolo[3,4-d]pyrimidine core as xanthine oxidase inhibitors.
Receptor Ligand Binding Assays (e.g., Adenosine (B11128) Receptors)
Adenosine receptors are a class of G protein-coupled receptors that mediate the physiological effects of adenosine. Structurally related pyrrolo[2,3-d]pyrimidine analogues have been assessed for their interaction with adenosine receptors. nih.gov Despite this, a review of the literature reveals no specific receptor ligand binding assays or affinity studies for pyrrolo[3,4-d]pyrimidine derivatives at adenosine receptors or other receptor types.
Mechanistic Elucidation of Biological Activities (Cellular Level)
The mechanism of action for pyrrolo[3,4-d]pyrimidine derivatives has been elucidated at the cellular level in the context of their potent ATR kinase inhibition. The biological activity of these compounds is rooted in the concept of synthetic lethality, which is an attractive strategy for cancer treatment. nih.gov This approach targets a secondary pathway that becomes essential for cell survival only when a primary pathway is deficient, a common occurrence in cancer cells with specific mutations. nih.gov
Inhibition of ATR by these compounds has been shown to have significant downstream effects. In vitro studies demonstrated that compound 5g can markedly reduce the phosphorylation level of ATR itself and its downstream signaling proteins, confirming target engagement within the cell. life-future-project.eunih.gov
Furthermore, these inhibitors show pronounced efficacy in cancer cells with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response. Compound 48f displayed strong monotherapy efficacy in ATM-deficient tumor cell lines, including LoVo, SW620, and OVCAR-3, with IC50 values of 0.040 µM, 0.095 µM, and 0.098 µM, respectively. nih.gov This highlights the synthetic lethal interaction between ATR inhibition and ATM deficiency. nih.gov
The therapeutic potential of this mechanism was further explored in combination studies. The use of compound 48f with DNA-damaging agents like cisplatin (B142131) and oxaliplatin, or with other DDR inhibitors such as the PARP inhibitor olaparib, resulted in synergistic anticancer activity in various cell lines. nih.gov This suggests that inhibiting the ATR-mediated repair pathway makes cancer cells more vulnerable to agents that cause DNA damage. nih.gov
Interaction with Microtubules (e.g., Tubulin Polymerization Inhibition)
A review of the available scientific literature did not yield specific studies investigating the direct interaction of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine or its closely related derivatives with microtubules or the process of tubulin polymerization. Research on other isomers, such as pyrrolo[3,2-d]pyrimidines, has shown activity as microtubule targeting agents, but these findings cannot be directly extrapolated to the pyrrolo[3,4-d]pyrimidine scaffold.
DNA/RNA Interaction Studies (e.g., Alkylation)
Current research primarily focuses on the role of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as inhibitors of proteins involved in the DNA Damage Response (DDR), rather than direct interaction with DNA or RNA. nih.gov Studies have not presented evidence of these compounds acting as DNA alkylating agents or intercalators. Their mechanism appears to be centered on modulating the enzymatic activity of key signaling proteins that respond to DNA damage. researchgate.netnih.gov
Apoptosis Induction Mechanisms
While many kinase inhibitors ultimately lead to programmed cell death, specific mechanistic studies detailing how this compound induces apoptosis are not extensively detailed in the current literature. The primary mechanism of action identified for this class of compounds is the inhibition of ATR kinase, which can lead to synthetic lethality in cells with specific DDR deficiencies, thereby promoting apoptosis. researchgate.netnih.gov However, detailed investigations into the specific roles of caspases or the regulation of Bcl-2 family proteins have not been reported for this specific compound series.
Cell Cycle Progression Analysis
The primary target of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class of compounds, ATR kinase, is a critical regulator of cell cycle checkpoints, particularly in response to replication stress. nih.gov Inhibition of ATR disrupts the cell's ability to arrest the cell cycle to repair DNA damage, leading to catastrophic genomic instability and cell death. While it is understood that these compounds impact cell cycle progression through this mechanism, specific analyses of cell phase distribution (e.g., G1, S, G2/M arrest) following treatment with this compound have not been specifically published.
Biochemical Profiling and Selectivity Studies
Biochemical profiling has been pivotal in characterizing the activity of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, identifying it as the basis for a new class of potent and selective ATR kinase inhibitors. nih.govdntb.gov.ua
Broad Panel Kinase Selectivity
Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have demonstrated remarkable potency and selectivity for Ataxia telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response pathway. researchgate.net
Structure-activity relationship (SAR) studies led to the discovery of several potent inhibitors. For instance, compound 5g from one reported series exhibited a half-maximal inhibitory concentration (IC50) of 0.007 µM against ATR kinase. nih.gov Another optimized compound, SKLB-197 , showed an IC50 value of 0.013 µM against ATR. researchgate.net Crucially, the selectivity of these compounds is a key feature; SKLB-197 was tested against a panel of 402 other protein kinases and showed very weak or no inhibitory activity, highlighting its high specificity for ATR. researchgate.net This selectivity is critical for minimizing potential off-target effects.
| Compound | Target Kinase | IC50 (µM) | Selectivity Notes |
|---|---|---|---|
| 5g | ATR | 0.007 | Identified as a potent ATR inhibitor from its series. nih.gov |
| SKLB-197 | ATR | 0.013 | Showed very weak or no activity against a panel of 402 other kinases. researchgate.net |
Off-Target Activity Profiling
The high selectivity of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives for ATR kinase suggests a favorable off-target profile. researchgate.net Beyond broad kinase screening, other studies have explored different biological activities for this scaffold. Research into a series of spiro pyrrolo[3,4-d]pyrimidine derivatives revealed their ability to act as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov In that study, certain derivatives showed more potent and selective COX-2 inhibition than the reference drug, celecoxib. nih.gov This indicates that while the primary development focus for some series has been on ATR inhibition, the core scaffold may possess the versatility to be optimized for other biological targets.
Future Directions and Emerging Research Avenues for Pyrrolo 3,4 D Pyrimidines
Development of Novel Synthetic Methodologies
The future of drug discovery with pyrrolo[3,4-d]pyrimidines relies heavily on the ability to create a wide variety of derivatives efficiently. Traditional multi-step syntheses are often time-consuming and limited in the types of chemical diversity they can produce. Consequently, a major research thrust is the development of more sophisticated and efficient synthetic strategies.
A key trend is the increasing use of multicomponent reactions (MCRs) . These reactions allow for the combination of three or more starting materials in a single step to construct complex molecules, significantly improving efficiency. nih.gov For instance, one-pot condensation reactions have been successfully employed to create novel spiro pyrrolo[3,4-d]pyrimidine derivatives. nih.govrsc.orgtandfonline.com This approach is not only economically and environmentally advantageous over multi-step methods but also enables the rapid generation of large libraries of compounds for biological screening. tandfonline.com
Future methodologies will likely focus on:
Novel Catalysis: The use of advanced catalysts, including organometallic and nanocatalysts, can improve reaction yields, reduce reaction times, and enable previously challenging chemical transformations. tandfonline.com
Diversity-Oriented Synthesis: Strategies that allow for the easy modification of various positions on the pyrrolo[3,4-d]pyrimidine core are crucial. This will enable a more thorough exploration of the structure-activity relationship (SAR) for different biological targets.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control, which could be instrumental in the large-scale production of promising drug candidates.
Table 1: Emerging Synthetic Strategies for Pyrrolo[3,4-d]pyrimidine Derivatives
| Methodology | Description | Advantages | Reference(s) |
| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a single step to form a complex product. | High efficiency, reduced waste, rapid library generation. | nih.govrsc.orgtandfonline.com |
| One-Pot Condensation | A series of reactions are carried out in a single reactor without isolating intermediates. | Time and resource-efficient, simplifies complex syntheses. | rsc.orgrsc.org |
| Novel Catalyst Systems | Employment of heterogeneous organometallic nanocatalysts to drive reactions. | High performance, reusability, environmentally friendly. | tandfonline.com |
| Cyclocondensation Reactions | Formation of the heterocyclic ring system from acyclic precursors. | A fundamental and versatile method for core scaffold construction. | rsc.org |
Exploration of New Biological Targets and Pathways
While pyrrolopyrimidines have been investigated for various activities, the full therapeutic potential of the pyrrolo[3,4-d]pyrimidine scaffold is still being uncovered. A significant recent breakthrough has been the discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of potent and selective inhibitors of the Ataxia telangiectasia and Rad3-related (ATR) kinase . nih.govresearchgate.net ATR kinase is a critical regulator of the DNA Damage Response (DDR), a pathway often exploited by cancer cells to survive. nih.gov Inhibiting ATR is a promising strategy for cancer therapy, and these findings position the pyrrolo[3,4-d]pyrimidine core as a valuable starting point for developing new anticancer agents. nih.govresearchgate.net
Beyond ATR, the versatility of the broader pyrrolopyrimidine family suggests that the pyrrolo[3,4-d]pyrimidine isomer could be effective against a range of other targets. Related pyrrolopyrimidine scaffolds have shown inhibitory activity against:
Cyclooxygenase (COX) Enzymes: Spiro pyrrolo[3,4-d]pyrimidine derivatives have been evaluated as inhibitors of COX-1 and COX-2, indicating potential as anti-inflammatory agents. nih.govrsc.orgrsc.org
Protein Kinases: Various isomers are being explored as inhibitors of kinases crucial to cell signaling and cancer progression, such as Protein Kinase D (PKD), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov
Dihydrofolate Reductase (DHFR): Certain pyrrolo[2,3-d]pyrimidines act as antifolates, inhibiting DHFR, an enzyme vital for DNA synthesis, with applications in anticancer and antiopportunistic infection therapies. nih.gov
Future research will undoubtedly involve high-throughput screening of pyrrolo[3,4-d]pyrimidine libraries against a wider array of biological targets, including other kinases, epigenetic enzymes, and proteins involved in metabolic diseases and neurodegeneration.
Table 2: Investigated Biological Targets for Pyrrolopyrimidine Scaffolds
| Target | Therapeutic Area | Key Findings | Reference(s) |
| ATR Kinase | Oncology | Discovery of novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potent inhibitors. | nih.govresearchgate.net |
| COX-1/COX-2 | Inflammation | Spiro derivatives show significant inhibitory activity. | nih.govrsc.orgrsc.org |
| EGFR/CDK2 | Oncology | Pyrrolo[3,2-d]pyrimidine derivatives designed as potent dual inhibitors. | nih.gov |
| Protein Kinase D (PKD) | Oncology | Pyrazolo[3,4-d]pyrimidine-based compounds identified as pan-PKD inhibitors. | nih.gov |
| DHFR | Oncology / Infectious Disease | Pyrrolo[2,3-d]pyrimidine antifolates show potent inhibition of human and microbial DHFR. | nih.gov |
Advanced Computational Drug Design Approaches
Computational methods are becoming indispensable for accelerating the drug discovery process. For the pyrrolo[3,4-d]pyrimidine scaffold, in silico techniques are being used to rationalize experimental findings and guide the design of next-generation inhibitors.
Molecular docking is a key tool used to predict how these compounds bind to their target proteins. For example, docking studies have been used to understand the interactions of spiro pyrrolo[3,4-d]pyrimidines with the active sites of COX-1 and COX-2 enzymes, helping to explain their inhibitory activity and selectivity. rsc.org Similarly, docking has been crucial in elucidating the binding modes of related compounds with targets like EGFR, CDK2, and various other kinases. nih.gov
Emerging computational avenues include:
Virtual Screening: Using computer models to screen vast virtual libraries of potential pyrrolo[3,4-d]pyrimidine derivatives to identify those with the highest probability of binding to a specific target.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. 3D-QSAR models for related pyrrolo[2,3-d]pyrimidines have successfully guided the development of more potent anticancer agents. tandfonline.com
Molecular Dynamics (MD) Simulations: Simulating the dynamic movement of the compound within the protein's binding pocket over time to provide a more accurate assessment of binding stability and interactions.
These advanced computational approaches will allow for a more rational and efficient design process, reducing the time and cost associated with synthesizing and testing new compounds.
Application in Chemical Biology and Probe Development
Beyond their direct therapeutic potential, highly potent and selective inhibitors based on the pyrrolo[3,4-d]pyrimidine scaffold are valuable tools for chemical biology. Chemical probes are small molecules used to study the function of proteins and explore biological pathways within a cellular context.
The development of selective ATR kinase inhibitors based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure is a prime example. nih.gov These molecules can be used as chemical probes to:
Dissect Cellular Pathways: By selectively inhibiting ATR, researchers can precisely study its role in the DNA Damage Response and its interplay with other signaling pathways.
Validate New Drug Targets: The ability of a selective probe to produce a desired biological effect in cells or animal models provides strong validation for its protein target as a point of therapeutic intervention.
Develop Diagnostic Tools: Modified probes, for instance by attaching a fluorescent dye or a radioactive isotope, could potentially be used in imaging applications to detect the presence or activity of a target protein in tissues.
Future work in this area will involve chemically modifying potent pyrrolo[3,4-d]pyrimidine inhibitors to create more sophisticated research tools. This could include adding "handles" for attaching other molecules (like biotin (B1667282) for affinity purification) or developing photo-activatable versions to control their activity with light, providing precise spatial and temporal control over target inhibition.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?
- Methodology :
- Cyclization of Precursors : Start with a pyrrolopyrimidine core (e.g., 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives) and introduce the methoxy group via nucleophilic substitution or alkylation. Use bases like sodium hydride and solvents such as DMF at elevated temperatures (80–100°C) to facilitate substitution .
- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product. Confirm purity via HPLC (≥98% purity criteria as in ) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the methoxy group (δ ~3.8–4.0 ppm for OCH) and fused ring system .
- Mass Spectrometry (MS) : Compare experimental molecular weight (e.g., ~193.07 g/mol for related dihydrochloride salts) with theoretical values .
- HPLC and Titration : Apply protocols from to assess purity (>95%) and detect impurities .
Advanced Research Questions
Q. How does the methoxy substituent modulate biological activity compared to halogenated or unsubstituted analogs?
- Methodology :
- Comparative Bioactivity Studies : Test kinase inhibition (e.g., ATR kinase) using assays with 2-Methoxy derivatives versus chloro- or fluoro-substituted analogs (e.g., 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in ). The methoxy group may enhance solubility or alter binding affinity .
- Molecular Docking : Model interactions between the methoxy group and kinase active sites using software like AutoDock .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data across studies?
- Methodology :
- Systematic Variability Analysis : Replicate experiments while controlling variables (e.g., solvent purity, reaction time). For example, reports DMF as optimal, while other studies may use THF, leading to yield discrepancies .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, Thermo Scientific) to identify trends in structure-activity relationships .
Q. How can computational methods guide the optimization of reaction conditions for large-scale synthesis?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict optimal temperatures and catalysts for methoxy group introduction .
- Process Simulation : Use tools like Aspen Plus to model solvent recovery and energy efficiency, aligning with CRDC subclass RDF2050108 (process control in chemical engineering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
